molecular formula C8H15N3O2 B13803058 N,N-Dimethyl-2-(3-oxopiperazin-2-YL)acetamide CAS No. 719999-82-3

N,N-Dimethyl-2-(3-oxopiperazin-2-YL)acetamide

Cat. No.: B13803058
CAS No.: 719999-82-3
M. Wt: 185.22 g/mol
InChI Key: APMIWQXXTKRASM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound with a molecular formula of C8H15N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of piperazine with acetic anhydride to form 2-acetylpiperazine, which is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-2-(3-hydroxypiperazin-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(3-hydroxypiperazin-2-yl)acetamide: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    N,N-Dimethyl-2-(3-oxopiperazin-2-ylidene)acetamide: A related compound with a different substitution pattern on the piperazine ring.

Uniqueness

N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both dimethylamino and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

CAS No.

719999-82-3

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N,N-dimethyl-2-(3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C8H15N3O2/c1-11(2)7(12)5-6-8(13)10-4-3-9-6/h6,9H,3-5H2,1-2H3,(H,10,13)

InChI Key

APMIWQXXTKRASM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1C(=O)NCCN1

Origin of Product

United States

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